molecular formula C22H20ClN5O3S B2564838 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide CAS No. 894037-82-2

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide

Cat. No. B2564838
CAS RN: 894037-82-2
M. Wt: 469.94
InChI Key: RZVQZRDBTROKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide” is a compound that belongs to the class of 1,2,4-triazoles . It is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole moiety . The compound has been synthesized as a potential anticancer agent .


Synthesis Analysis

The synthesis of this compound involves a [2+3]-cyclocondensation reaction of 1,2,4-triazole-3 (5)-thiol with N-arylmaleimides or with monochloroacetic acid and oxocompounds . The synthesis protocol provides a convenient access to chiral and spirocyclic systems .


Molecular Structure Analysis

The molecular structure of this compound has been determined by (1)H NMR, (13)C NMR and X-ray analysis . The structure of the compound includes a 1,2,4-triazole ring, which acts as an important pharmacophore by interacting with biological receptors with high affinity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a [2+3]-cyclocondensation reaction . The reaction results in the formation of 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones .

Scientific Research Applications

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been studied for their potential anticancer properties. Research suggests that these compounds can act as effective agents against various cancer cell lines. The presence of the triazolothiadiazine core is believed to interact with certain biological targets that play a role in cancer cell proliferation .

Antimicrobial Properties

These derivatives also exhibit significant antimicrobial activity. They have been tested against a range of bacterial and fungal strains, showing promising results as potential antibiotics or antifungal agents. The structural features of the compound, such as the chlorophenyl ring, contribute to its ability to inhibit microbial growth .

Analgesic and Anti-inflammatory Effects

The compound has shown analgesic and anti-inflammatory effects in preclinical studies. It may work by modulating inflammatory pathways or interacting with pain receptors, which could make it a candidate for the development of new pain relief medications .

Antioxidant Capacity

Oxidative stress is a factor in many diseases, and antioxidants are crucial in mitigating its effects. The triazolothiadiazine derivatives have demonstrated antioxidant properties, which could be harnessed in therapeutic applications to protect cells from oxidative damage .

Antiviral Applications

The structural complexity of the compound allows it to be explored as an antiviral agent. Its ability to bind to viral components and inhibit replication makes it a potential candidate for the treatment of viral infections .

Enzyme Inhibition

This compound has been identified as a potential enzyme inhibitor, targeting enzymes like carbonic anhydrase and cholinesterase. Enzyme inhibitors are valuable in treating conditions like glaucoma and Alzheimer’s disease, where regulation of enzyme activity is beneficial .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved papers, it is known that 1,2,4-triazoles act as important pharmacophores by interacting with biological receptors with high affinity . They have been found to inhibit some metabolic enzymes such as AChE (acetylcholinesterase I and II) and could be used as potential drugs in the treatment of some diseases .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-2-31-18-9-7-16(8-10-18)25-21(30)20(29)24-12-11-17-13-32-22-26-19(27-28(17)22)14-3-5-15(23)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVQZRDBTROKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.